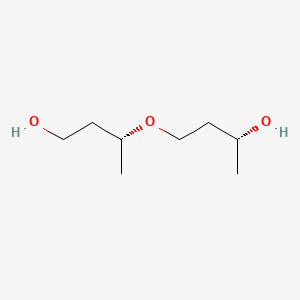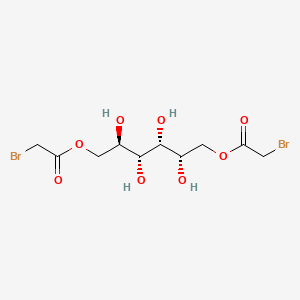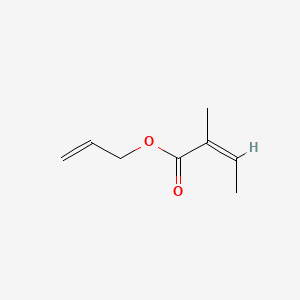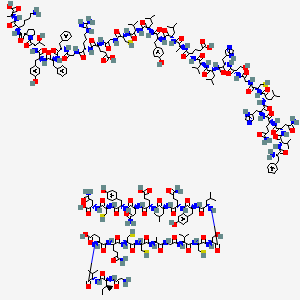
Insulin (ox), 9A-glycine-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insulin is a peptide hormone produced by the beta cells of the pancreatic islets. It plays a crucial role in regulating carbohydrate, fat, and protein metabolism by promoting the uptake of glucose from the blood into fat, liver, and skeletal muscle cells . Insulin derived from sheep pancreas has been used historically in the treatment of diabetes, particularly before the advent of recombinant DNA technology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of insulin from sheep pancreas involves several steps. Initially, the pancreas is harvested and homogenized. The homogenate is then subjected to acid-ethanol extraction to isolate insulin. The crude extract undergoes several purification steps, including precipitation, chromatography, and crystallization, to obtain pure insulin .
Industrial Production Methods: In industrial settings, the production of insulin from sheep pancreas follows a similar process but on a larger scale. The pancreas is collected from slaughterhouses, and the extraction and purification processes are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Insulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the insulin molecule to improve its stability, solubility, and bioavailability .
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled conditions to prevent degradation of the insulin molecule .
Major Products Formed: The major products formed from these reactions include modified insulin analogs with improved pharmacokinetic and pharmacodynamic properties. These analogs are designed to mimic the natural secretion of insulin more closely, providing better glycemic control for patients .
Applications De Recherche Scientifique
Insulin from sheep pancreas has been extensively used in scientific research. In chemistry, it serves as a model protein for studying peptide synthesis and folding. In biology, it is used to investigate the mechanisms of hormone action and signal transduction. In medicine, it has been a cornerstone in the treatment of diabetes, providing a life-saving therapy for millions of patients worldwide .
Mécanisme D'action
Insulin exerts its effects by binding to the insulin receptor, a transmembrane protein found on the surface of target cells. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to a cascade of phosphorylation events. These events result in the translocation of glucose transporter proteins to the cell membrane, facilitating glucose uptake. Additionally, insulin inhibits gluconeogenesis and glycogenolysis in the liver, promoting glycogen synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include insulin derived from other animal sources, such as pigs (porcine insulin) and cows (bovine insulin), as well as recombinant human insulin and insulin analogs .
Uniqueness: Insulin from sheep pancreas is unique in its amino acid sequence, which differs slightly from that of human insulin. This difference can affect the immunogenicity and pharmacokinetics of the insulin, making it less ideal compared to recombinant human insulin. it has historical significance and has paved the way for the development of modern insulin therapies .
Propriétés
Numéro CAS |
12393-30-5 |
|---|---|
Formule moléculaire |
C253H381N65O74S6 |
Poids moléculaire |
5710 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C157H232N40O41S2.C96H149N25O33S4/c1-79(2)57-104(181-130(211)86(15)172-136(217)103(50-53-125(209)210)180-152(233)127(84(11)12)194-148(229)107(60-82(7)8)184-145(226)113(67-95-70-165-78-171-95)189-150(231)115(74-198)176-123(206)73-169-133(214)116(75-239)191-140(221)105(58-80(3)4)182-144(225)112(66-94-69-164-77-170-94)188-138(219)102(48-51-119(160)202)178-146(227)114(68-120(161)203)190-153(234)126(83(9)10)193-131(212)98(159)61-89-31-21-18-22-32-89)139(220)185-110(64-92-40-44-96(200)45-41-92)142(223)183-106(59-81(5)6)147(228)195-128(85(13)14)154(235)192-117(76-240)134(215)168-71-121(204)174-101(49-52-124(207)208)137(218)177-99(38-29-55-166-157(162)163)132(213)167-72-122(205)175-108(62-90-33-23-19-24-34-90)141(222)186-109(63-91-35-25-20-26-36-91)143(224)187-111(65-93-42-46-97(201)47-43-93)149(230)196-129(88(17)199)155(236)197-56-30-39-118(197)151(232)179-100(37-27-28-54-158)135(216)173-87(16)156(237)238;1-12-46(10)77(119-71(129)35-97)95(152)121-76(45(8)9)94(151)107-55(24-28-74(133)134)79(136)104-53(22-26-68(99)126)82(139)115-65(40-157)92(149)117-63(38-155)89(146)103-47(11)78(135)102-36-72(130)120-75(44(6)7)93(150)118-66(41-158)91(148)114-62(37-122)88(145)109-57(30-43(4)5)84(141)110-58(31-48-13-17-50(123)18-14-48)85(142)105-52(21-25-67(98)125)80(137)108-56(29-42(2)3)83(140)106-54(23-27-73(131)132)81(138)112-60(33-69(100)127)87(144)111-59(32-49-15-19-51(124)20-16-49)86(143)116-64(39-156)90(147)113-61(96(153)154)34-70(101)128/h18-26,31-36,40-47,69-70,77-88,98-118,126-129,198-201,239-240H,27-30,37-39,48-68,71-76,158-159H2,1-17H3,(H2,160,202)(H2,161,203)(H,164,170)(H,165,171)(H,167,213)(H,168,215)(H,169,214)(H,172,217)(H,173,216)(H,174,204)(H,175,205)(H,176,206)(H,177,218)(H,178,227)(H,179,232)(H,180,233)(H,181,211)(H,182,225)(H,183,223)(H,184,226)(H,185,220)(H,186,222)(H,187,224)(H,188,219)(H,189,231)(H,190,234)(H,191,221)(H,192,235)(H,193,212)(H,194,229)(H,195,228)(H,196,230)(H,207,208)(H,209,210)(H,237,238)(H4,162,163,166);13-20,42-47,52-66,75-77,122-124,155-158H,12,21-41,97H2,1-11H3,(H2,98,125)(H2,99,126)(H2,100,127)(H2,101,128)(H,102,135)(H,103,146)(H,104,136)(H,105,142)(H,106,140)(H,107,151)(H,108,137)(H,109,145)(H,110,141)(H,111,144)(H,112,138)(H,113,147)(H,114,148)(H,115,139)(H,116,143)(H,117,149)(H,118,150)(H,119,129)(H,120,130)(H,121,152)(H,131,132)(H,133,134)(H,153,154)/t86-,87-,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-;46-,47-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,75-,76-,77-/m00/s1 |
Clé InChI |
RTGXYYOEUPGHEL-MZZIVSOOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


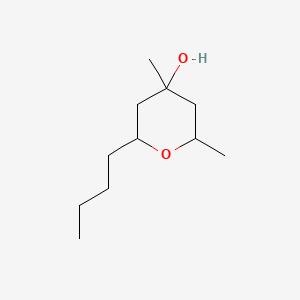
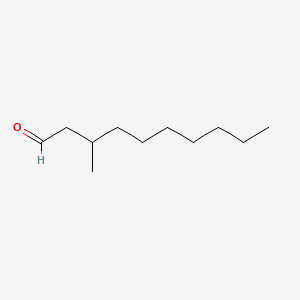
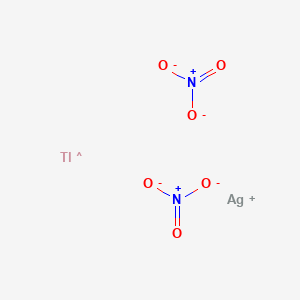
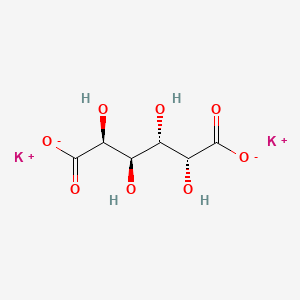
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
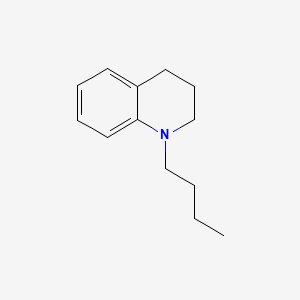
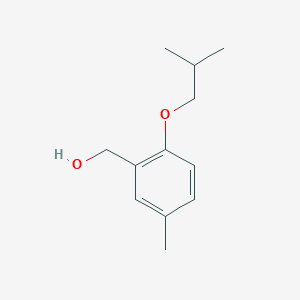
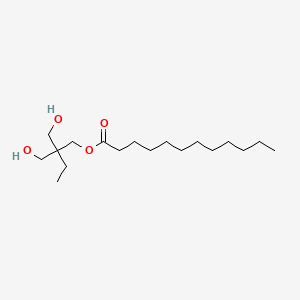
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)

